(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
San 201-456 is a cyclic hexapeptide somatostatin analog.
Scientific Research Applications
Homopolymers and Copolymers Synthesis
One potential application area for complex compounds similar to the described one is in the synthesis of homopolymers and copolymers. For instance, controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize homopolymers containing amino acid moieties. This approach allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential for precision design in drug delivery systems or biocompatible materials (Mori, Sutoh, & Endo, 2005).
Antimicrobial and Antifungal Activities
Compounds with complex structures often exhibit biological activities that can be harnessed for therapeutic purposes. Research on novel benzophenone appended oxadiazole derivatives, for example, has shown promising results in exhibiting cyclooxygenase-2 antagonist activity, potentially leading to applications in inflammatory conditions and pain management (Puttaswamy et al., 2018). Similarly, derivatives of 4-aminoantipyrine have been studied for their antibacterial activities, suggesting the chemical backbone similar to the one described could be explored for antimicrobial applications (Cunha et al., 2005).
Synthetic Routes and Chemical Reactions
The development of synthetic routes for complex molecules is another area of interest. Chemoselective reactions, such as N-benzoylation of aminophenols, demonstrate the potential for creating biologically active compounds through specific chemical modifications. This approach could be relevant for designing new drugs or probing biological systems with high precision (Singh, Lakhan, & Singh, 2017).
properties
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
CAS RN |
79486-60-5 | |
Record name | San 201-456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079486605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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